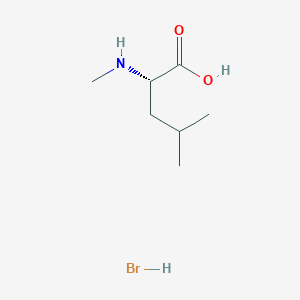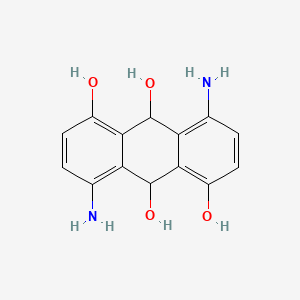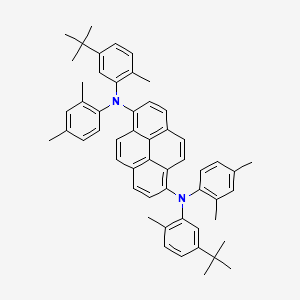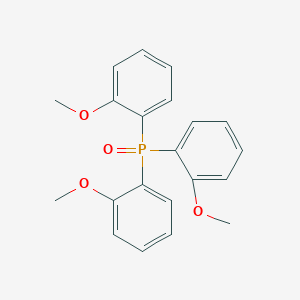![molecular formula C8H6INO2 B13134197 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene is an organic compound characterized by the presence of an iodoethenyl group and a nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene typically involves the iodination of an ethenyl precursor followed by nitration. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodo group. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-[(1Z)-2-Aminoethenyl]-3-nitrobenzene.
Substitution: Formation of various substituted ethenyl derivatives.
Aplicaciones Científicas De Investigación
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
- 1-[(1Z)-2-Bromoethenyl]-3-nitrobenzene
- 1-[(1Z)-2-Chloroethenyl]-3-nitrobenzene
- 1-[(1Z)-2-Fluoroethenyl]-3-nitrobenzene
Comparison: 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This results in different reactivity and interaction profiles, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H6INO2 |
|---|---|
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
1-[(Z)-2-iodoethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4- |
Clave InChI |
IIWVPEHJETWHOM-PLNGDYQASA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\I |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)






![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)

![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
